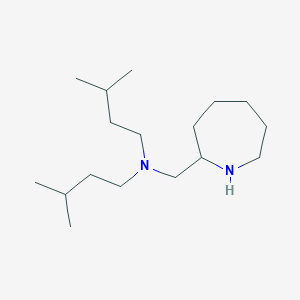

N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine

Description

Historical Context and Discovery

The development of this compound emerged from broader research initiatives focused on azepane-containing compounds during the early 21st century. Azepane itself, the seven-membered saturated heterocyclic compound with the formula (CH₂)₆NH, has been recognized as a precursor to several pharmaceutical agents and has been produced through partial hydrogenolysis of hexamethylene diamine. The discovery and characterization of azepane derivatives gained momentum as researchers explored the therapeutic potential of seven-membered ring systems in medicinal chemistry.

The compound first appeared in chemical databases around 2010, with its entry into the ZINC database occurring on March 4th of that year. This timing coincides with increased interest in heterocyclic compounds containing azepane rings, which were being investigated for their potential biological activities and as building blocks for more complex pharmaceutical molecules. The systematic exploration of azepane derivatives has been driven by the recognition that seven-membered ring systems can provide unique conformational flexibility and binding properties that differ significantly from their six-membered counterparts.

Research into compounds similar to this compound has been influenced by the success of other azepane-containing pharmaceuticals. Various drugs incorporating azepane rings include bazedoxifene, cetiedil, glisoxepide, mecillinam, nabazenil, setastine, and tolazamide, demonstrating the versatility of this structural motif in drug development. This historical precedent has encouraged further investigation into novel azepane derivatives with modified substitution patterns.

Nomenclature and Classification

This compound is classified as a tertiary amine belonging to the broader category of azepane derivatives. The compound's systematic nomenclature reflects its complex structural composition, which includes multiple functional groups and branching patterns. The International Union of Pure and Applied Chemistry name for this compound is N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine, which provides a precise description of its molecular architecture.

The compound is also known by several alternative names, including N-(2-azepanylmethyl)-N-isopentyl-3-methyl-1-butanamine and (AZEPAN-2-YLMETHYL)BIS(3-METHYLBUTYL)AMINE. These various nomenclature systems reflect different approaches to describing the same molecular structure, with each system emphasizing different aspects of the compound's organization. The Chemical Abstracts Service has assigned this compound the registry number 881041-25-4, providing a unique identifier for database searches and regulatory purposes.

From a structural classification perspective, the compound can be categorized based on several key features. The azepane ring represents a seven-membered saturated heterocycle containing one nitrogen atom, which places it in the class of medium-sized ring systems. The presence of two isopentyl groups (3-methylbutyl chains) attached to the central nitrogen atom classifies it as a disubstituted amine. The molecular formula C₁₇H₃₆N₂ indicates the presence of two nitrogen atoms, with one incorporated into the azepane ring and another serving as the central tertiary amine.

Significance in Chemical Research

The significance of this compound in chemical research stems from its unique structural features that combine multiple elements of interest to medicinal chemists and organic synthesis researchers. The compound's azepane ring system provides conformational flexibility that can be advantageous in drug design, as seven-membered rings occupy a middle ground between the rigidity of six-membered rings and the flexibility of larger ring systems. This intermediate flexibility can be crucial for achieving optimal binding interactions with biological targets.

The branched alkyl chains present in the molecule contribute to its lipophilic character, which influences its potential for crossing biological membranes and interacting with hydrophobic binding sites. Research has indicated that compounds with similar structural motifs can act as ligands for various receptors, suggesting potential applications in neuropharmacology and other therapeutic areas. The specific combination of the azepane ring with branched alkyl substitution creates a molecular scaffold that may exhibit unique binding properties not found in simpler amine structures.

From a synthetic chemistry perspective, the compound serves as an example of the challenges and opportunities presented by multi-substituted azepane derivatives. The synthesis of such compounds typically requires careful control of reaction conditions and the use of appropriate protecting groups to achieve the desired selectivity. The successful preparation and characterization of this compound demonstrates advances in synthetic methodology for complex heterocyclic systems.

The compound's significance is further enhanced by its potential as a building block for more complex molecules. The presence of multiple reactive sites, including the tertiary amine nitrogen and the secondary amine in the azepane ring, provides opportunities for further functionalization and derivatization. This versatility makes it valuable for structure-activity relationship studies and the development of compound libraries for drug discovery programs.

Overview of Current Scientific Literature

The current scientific literature surrounding this compound reflects broader trends in azepane chemistry and heterocyclic compound research. While specific studies focusing exclusively on this compound are limited, the literature provides substantial context through research on related azepane derivatives and structurally similar compounds. The compound appears in various chemical databases and supplier catalogs, indicating its availability for research purposes and its recognition within the scientific community.

Table 1: Physical and Chemical Properties of this compound

Research on related azepane compounds has demonstrated their potential in various therapeutic applications. Studies on enkephalin analogues incorporating azepane-like structures have shown promising results in opioid receptor research, although these investigations focus on different structural arrangements than those found in this compound. The development of bivalent ligands based on azepane-containing molecules has provided insights into the design principles that govern the biological activity of these compounds.

The literature also reveals significant interest in azepane derivatives for applications beyond traditional pharmaceuticals. Patent literature indicates ongoing research into compounds containing azepane rings for intracellular delivery applications, suggesting potential utility in drug delivery systems and therapeutic delivery platforms. These applications highlight the versatility of azepane-containing compounds and their potential for addressing diverse challenges in chemical biology and medicine.

Table 2: Database Entries and Identification Numbers

| Database | Identifier | Entry Date | Reference |

|---|---|---|---|

| ZINC Database | ZINC39706272 | March 4, 2010 | |

| ChemSpider | 3902665 | Updated 2024 | |

| PubChem | Not specified | Various entries | |

| Chemical Suppliers | Multiple entries | 2020-2025 |

Current research trends in azepane chemistry emphasize the development of synthetic methodologies for accessing diverse substitution patterns and the exploration of biological activities through systematic structure-activity relationship studies. The availability of this compound from multiple commercial sources indicates sustained research interest and suggests its potential utility in ongoing scientific investigations. The compound's presence in computational chemistry databases also reflects its inclusion in virtual screening campaigns and molecular modeling studies aimed at identifying novel bioactive compounds.

Properties

IUPAC Name |

N-(azepan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36N2/c1-15(2)9-12-19(13-10-16(3)4)14-17-8-6-5-7-11-18-17/h15-18H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUGWLMGVKKUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN(CCC(C)C)CC1CCCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Characteristics and Structure

N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine has a molecular formula of C17H36N2 with a molecular weight of 268.48 g/mol. The compound features a seven-membered azepane ring with a methylamine substituent at the 2-position, which is further substituted with an isopentyl and 3-methylbutyl group on the nitrogen. The SMILES representation of this structure is CC(C)CCN(CCC(C)C)CC1NCCCCC1, highlighting its complex tertiary amine architecture.

The compound contains two nitrogen atoms - one within the azepane ring and another serving as the tertiary amine center connecting the three major structural components. Its exact monoisotopic mass is 268.287849 Da, which serves as a critical identifier in mass spectrometric analysis and verification of synthesis.

The structural characteristics relevant to synthetic planning include:

| Structural Feature | Description | Synthetic Consideration |

|---|---|---|

| Azepane ring | Seven-membered saturated heterocycle with nitrogen | Base for the molecule; typically sourced from commercial azepane derivatives |

| Tertiary amine center | Nitrogen with three substituents | Requires sequential alkylation or one-pot synthesis approach |

| Isopentyl group | Branched five-carbon chain | Typically introduced via alkylation with isopentyl halides or tosylates |

| 3-Methylbutyl group | Branched five-carbon chain | Similar to isopentyl group in synthetic approach |

Retrosynthetic Analysis

Before exploring preparation methods, a retrosynthetic analysis provides valuable insights into potential synthetic routes. The target molecule can be broken down along several logical disconnection points:

Primary Retrosynthetic Disconnections

The key disconnections for this compound include:

- Disconnection between the azepane ring and the tertiary amine center

- Disconnection at the tertiary amine to separate the isopentyl and 3-methylbutyl groups

- Disconnection at the azepane ring to form a linear precursor

Each of these disconnections suggests different synthetic strategies, with the most promising approach being the sequential alkylation of the nitrogen atoms.

Proposed Synthesis Pathways

While specific literature on the exact synthesis of this compound is limited, several viable pathways can be proposed based on established organic chemistry principles and procedures for similar compounds.

Pathway 1: Sequential Alkylation Approach

This approach begins with commercially available azepane (hexamethyleneimine) and proceeds through a series of alkylation steps:

- Protection of the azepane nitrogen

- Formylation at the 2-position

- Reduction to form the 2-(aminomethyl)azepane

- Sequential alkylation with isopentyl and 3-methylbutyl halides

- Deprotection to yield the final product

The reaction scheme can be represented as follows:

Step 1: Protection of azepane nitrogen

Azepane + Boc anhydride → N-Boc-azepane

Step 2-3: Formylation and reduction

N-Boc-azepane + Formylating agent → N-Boc-2-formylazepane

N-Boc-2-formylazepane + Reducing agent → N-Boc-2-(aminomethyl)azepane

Step 4: Sequential alkylation

N-Boc-2-(aminomethyl)azepane + Isopentyl bromide → N-Boc-2-((isopentyl)aminomethyl)azepane

N-Boc-2-((isopentyl)aminomethyl)azepane + 3-Methylbutyl bromide → N-Boc-2-((isopentyl)(3-methylbutyl)aminomethyl)azepane

Step 5: Deprotection

N-Boc-2-((isopentyl)(3-methylbutyl)aminomethyl)azepane + TFA → this compound

Pathway 2: Reductive Amination Approach

This alternative approach utilizes reductive amination:

- Synthesis of 2-formylazepane from protected azepane

- Reductive amination with isopentylamine

- Second alkylation with 3-methylbutyl halide

- Deprotection to yield the final product

Step 1: Formation of protected 2-formylazepane

Azepane + Protecting group → Protected azepane

Protected azepane → Protected 2-formylazepane

Step 2: Reductive amination

Protected 2-formylazepane + Isopentylamine + Reducing agent → Protected 2-((isopentylamino)methyl)azepane

Step 3: Second alkylation

Protected 2-((isopentylamino)methyl)azepane + 3-Methylbutyl halide → Protected 2-((isopentyl)(3-methylbutyl)aminomethyl)azepane

Step 4: Deprotection

Protected 2-((isopentyl)(3-methylbutyl)aminomethyl)azepane → this compound

Reaction Conditions and Optimization

The optimal reaction conditions for each step in the synthesis are critical for achieving high yields and purity. Based on similar synthetic procedures, the following conditions are recommended:

Protection and Formylation Conditions

Alkylation and Deprotection Conditions

| Reaction | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| First alkylation | Isopentyl bromide (1.2 eq), K₂CO₃ (2.0 eq) | Acetonitrile | 60°C | 12h | Monitor by TLC |

| Second alkylation | 3-Methylbutyl bromide (1.2 eq), K₂CO₃ (2.0 eq) | Acetonitrile | 60°C | 18h | May require longer time due to steric hindrance |

| Deprotection | TFA (excess) | DCM | 0°C to rt | 4h | Neutralize with saturated NaHCO₃ |

Analytical Methods for Synthesis Verification

Verification of successful synthesis requires comprehensive analytical testing. The following methods are essential for confirming the structure and purity of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR would show characteristic signals for:

- Azepane ring protons (1.5-1.8 ppm, multiplets)

- Methine protons of isopentyl and 3-methylbutyl groups (1.8-2.0 ppm)

- Methyl groups (0.8-1.0 ppm, doublets)

- Methylene adjacent to nitrogen atoms (2.3-2.8 ppm)

¹³C NMR would display approximately 17 carbon signals, with characteristic peaks for:

- Methyl carbons (19-22 ppm)

- Methylene carbons of the azepane ring (25-35 ppm)

- Carbons adjacent to nitrogen atoms (45-65 ppm)

Mass Spectrometry

Mass spectrometric analysis is crucial for confirming the molecular weight and fragmentation pattern. Expected observations include:

- Molecular ion peak at m/z 268.29 [M+H]⁺

- Fragment ion at m/z 156.16 from cleavage at the tertiary amine

- Characteristic fragmentation of isopentyl and 3-methylbutyl groups

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable for assessing purity:

| Analytical Method | Conditions | Expected Outcome |

|---|---|---|

| HPLC | C18 column, Acetonitrile/water with 0.1% formic acid | Single peak with >95% purity |

| GC-MS | DB-5 column, Temperature gradient 50-280°C | Single peak with mass spectrum matching predicted fragmentation |

| TLC | Silica gel, Ethyl acetate/hexanes/triethylamine (20:79:1) | Single spot with Rf ≈ 0.3-0.4 |

Purification Strategies

Purification of this compound presents several challenges due to its tertiary amine functionality and potential for hydrogen bonding. The following purification strategies are recommended:

Column Chromatography

Silica gel chromatography using a gradient of:

- Hexanes/ethyl acetate (starting with 95:5)

- Addition of 1% triethylamine to prevent tailing

- Gradual increase of ethyl acetate to 20%

Conversion to Salt Form

Formation of the hydrochloride salt:

- Dissolve the crude product in diethyl ether

- Add HCl in dioxane (4M) dropwise until precipitation is complete

- Filter, wash with diethyl ether, and recrystallize from isopropanol/diethyl ether

Distillation

For larger scale preparations, vacuum distillation can be effective:

- Expected boiling point: 120-130°C at 0.1 mmHg

- Use of a short-path distillation apparatus is recommended

Challenges and Considerations

The synthesis of this compound presents several challenges that must be addressed:

Regioselectivity

Ensuring proper 2-position formylation of the azepane ring requires careful control of reaction conditions. Alternative approaches may include starting with commercially available 2-azepane carboxaldehyde.

Alkylation Sequence

The order of alkylation steps significantly impacts yields due to steric hindrance. Typically, introducing the bulkier group first (isopentyl) followed by the second alkylation delivers better results.

Scale-up Considerations

When scaling up the synthesis, several factors require attention:

- Exothermic nature of protection and alkylation reactions

- Proper mixing in larger vessels

- Heat dissipation during reduction steps

- Efficient purification methods for larger quantities

Chemical Reactions Analysis

Types of Reactions

N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups, often facilitated by strong nucleophiles such as sodium azide or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

Substitution: Sodium azide in dimethylformamide, lithium aluminum hydride in tetrahydrofuran.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Azides, amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

Research has indicated that compounds similar to N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine may exhibit anticancer properties. For instance, studies on structurally related compounds have shown significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the disruption of microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study: Anticancer Efficacy

A study evaluated the effects of similar compounds on tumor growth in xenograft models. Results demonstrated a notable reduction in tumor size, suggesting that these compounds could be developed as effective anticancer agents.

2. Antibiotic Development

The compound has potential applications in antibiotic development, particularly against antibiotic-resistant bacteria. Inhibitors targeting methionyl-tRNA synthetase (MetRS) have shown promise in treating infections caused by resistant strains of Staphylococcus aureus and Enterococcus faecalis . The ability of such compounds to circumvent existing resistance mechanisms makes them valuable in the ongoing battle against antibiotic resistance.

Case Study: Antibiotic Resistance

Research focusing on MetRS inhibitors revealed that specific compounds could effectively inhibit bacterial growth in vitro. These findings support the potential of this compound and its analogs in developing new antibiotics.

Pharmacological Applications

1. Neurological Studies

Given its structural characteristics, this compound may also be explored for its effects on neurotransmitter systems. Compounds with similar amine structures have been investigated for their interactions with serotonin and dopamine receptors, which are crucial in treating various neurological disorders .

2. Cardiovascular Research

Preliminary studies suggest that derivatives of this compound could influence cardiovascular functions, particularly through modulation of vascular resistance and blood pressure regulation. Such effects are critical for developing treatments for hypertension and other cardiovascular diseases.

Summary of Research Findings

| Application Area | Description | Case Studies & Findings |

|---|---|---|

| Anticancer Research | Potential cytotoxic effects against cancer cells | Significant tumor size reduction in xenograft models |

| Antibiotic Development | Targeting methionyl-tRNA synthetase to combat resistant bacteria | Effective inhibition of bacterial growth in vitro |

| Neurological Studies | Possible interactions with neurotransmitter systems | Ongoing investigations into serotonin and dopamine receptor modulation |

| Cardiovascular Research | Modulation of vascular resistance and blood pressure | Effects observed in isolated heart models indicating potential therapeutic benefits |

Mechanism of Action

The mechanism of action of N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

N-(azepan-2-ylmethyl)-3-methylbutan-1-amine: Lacks the additional alkyl group present in N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine.

N-(hexan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine: Contains a six-membered ring instead of the seven-membered azepane ring.

Uniqueness

This compound is unique due to its specific combination of alkyl groups and the azepane ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is , indicating a complex structure that includes an azepane ring. The presence of various alkyl groups contributes to its unique chemical properties, making it a subject of interest in synthetic organic chemistry and drug design.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of certain receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and uptake. This mechanism could make it relevant for treating neurological disorders, although detailed studies are still required to elucidate its specific actions.

Neuropharmacological Effects

Research indicates that this compound may exhibit psychoactive properties similar to other novel psychoactive substances (NPS). A study highlighted the need for further investigation into its pharmacological profile, particularly regarding its safety and efficacy in human subjects .

In Vitro Studies

In vitro studies have demonstrated that the compound can interact with various biological receptors. For instance, it has been noted for its potential effects on serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions. These interactions suggest that the compound could have implications in treating mood disorders or cognitive impairments .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| N-(azepan-2-ylmethyl)-3-methylbutan-1-amine | Lacks isopentyl group | Limited psychoactive properties |

| N-(hexan-2-ylmethyl)-3-methyl-N-(3-methylbutyl)butan-1-amine | Contains a hexane ring | Moderate receptor activity |

This comparison highlights how the specific alkyl groups and the azepane ring confer distinct biological activities to this compound.

Q & A

Basic: What synthetic methodologies are recommended for producing N-(Azepan-2-ylmethyl)-N-isopentyl-3-methylbutan-1-amine, and how can reaction parameters be optimized?

Answer:

The synthesis of branched tertiary amines like this compound typically involves alkylation or reductive amination. A common approach is reacting a pre-functionalized azepane derivative (e.g., azepan-2-ylmethanol) with an isopentyl halide or carbonyl compound under catalytic conditions. Key optimization steps include:

- Catalyst selection: Use transition-metal catalysts (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .

- Temperature control: Maintain 60–80°C to balance reaction rate and side-product formation .

- Solvent optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reduce byproducts .

- Continuous flow reactors: For scalable synthesis, flow reactors minimize batch variability and improve heat transfer .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

Answer:

Robust characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, with azepane ring protons (~δ 1.5–3.0 ppm) and isopentyl methyl groups (~δ 0.8–1.2 ppm) as diagnostic signals .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy) and detects impurities .

- UV-Vis Spectroscopy: λmax near 255 nm (if conjugated) aids in tracking degradation or byproducts .

- Chromatography: Reverse-phase HPLC with UV/Vis or MS detection ensures purity (>98%) .

Advanced: How can computational modeling predict the compound’s reactivity or stability in different experimental environments?

Answer:

Computational methods provide mechanistic insights:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to predict oxidative or hydrolytic degradation pathways. For example, the C–N bond in the azepane ring may be susceptible to hydrolysis under acidic conditions .

- Molecular Dynamics (MD): Simulate solvent interactions to assess stability in aqueous vs. organic matrices .

- pKa prediction tools: Estimate basicity (e.g., the amine’s pKa ~9–11) to guide buffer selection for storage .

Advanced: What strategies resolve contradictions in synthesis yields or analytical data across studies?

Answer:

Contradictions often arise from unaccounted variables. Mitigation strategies include:

- Parameter iteration: Systematically vary temperature, solvent, or catalyst loading to identify critical factors .

- Cross-validation: Use orthogonal techniques (e.g., NMR + XRD) to confirm structural assignments .

- Batch-to-batch analysis: Track impurities via LC-MS to isolate process-related variability .

- Collaborative replication: Share protocols with independent labs to verify reproducibility .

Basic: What storage and handling protocols ensure compound stability in laboratory settings?

Answer:

- Temperature: Store at –20°C in airtight, light-resistant containers to prevent thermal degradation or photolysis .

- Moisture control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine .

- Inert atmosphere: Purge vials with nitrogen or argon to minimize oxidation .

- Handling: Use gloveboxes for hygroscopic or oxygen-sensitive steps .

Advanced: What challenges arise in resolving the compound’s 3D structure via X-ray crystallography, and how are they addressed?

Answer:

Crystallographic challenges include:

- Crystal quality: Poor diffraction may result from flexible alkyl chains. Optimize crystallization via vapor diffusion with solvents like DCM/hexane .

- Twinned crystals: Use SHELXL’s TWIN command to refine twinned datasets .

- Disorder modeling: Flexible isopentyl groups may require restrained refinement (ISOR/DFIX commands in SHELXL) .

- Data completeness: Ensure >95% completeness (at 1.0 Å resolution) for reliable electron density maps .

Advanced: How can isotopic labeling or derivatization enhance mechanistic studies of this compound?

Answer:

- Stable isotopes (²H, ¹³C): Track metabolic or degradation pathways via MS/MS fragmentation patterns .

- Fluorescent tags: Conjugate with dansyl chloride or FITC for cellular uptake studies .

- Derivatization: React with benzoyl chloride to stabilize the amine for GC-MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.